4-BR-2-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Description
4-BR-2-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C21H14BrCl2N3O2S and a molecular weight of 523.239 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Properties
CAS No. |
769152-27-4 |
|---|---|
Molecular Formula |
C21H14BrCl2N3O2S |
Molecular Weight |
523.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H14BrCl2N3O2S/c22-14-8-9-19(29-20(28)17-6-1-2-7-18(17)24)13(10-14)12-25-27-21(30)26-16-5-3-4-15(23)11-16/h1-12H,(H2,26,27,30)/b25-12+ |
InChI Key |
IFUXAHXALAWNJA-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=S)NC3=CC(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=S)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard organic synthesis techniques involving controlled reaction conditions, purification steps, and quality control measures would be employed to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-BR-2-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-BR-2-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-BR-2-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure with a different benzoate group.
4-BR-2-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Contains an oxoacetyl group instead of a carbothioyl group.
Uniqueness
4-BR-2-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its rarity and specialized use in research further highlight its uniqueness .
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